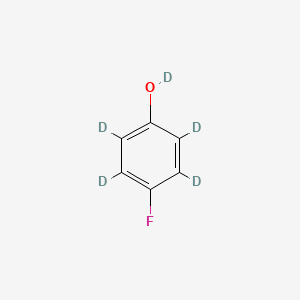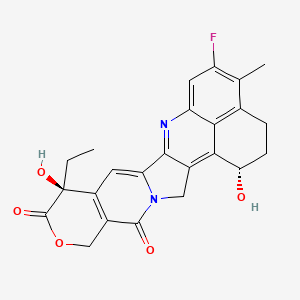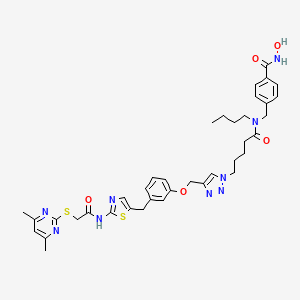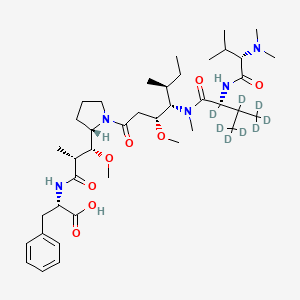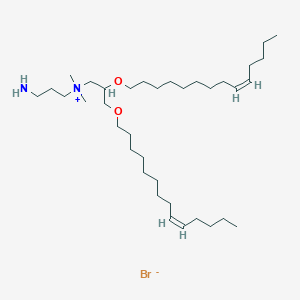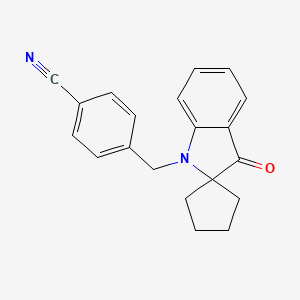
AChE/BChE-IN-13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AChE/BChE-IN-13 is a compound known for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are crucial in the hydrolysis of the neurotransmitter acetylcholine, which plays a significant role in neurotransmission. The inhibition of these enzymes is a promising therapeutic approach for treating neurodegenerative diseases such as Alzheimer’s disease .
Méthodes De Préparation
The synthesis of AChE/BChE-IN-13 involves several steps. The quaternization of the quinuclidine moiety of the compound is carried out with various groups, including methyl, benzyl, and differently substituted benzyl groups . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
AChE/BChE-IN-13 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
AChE/BChE-IN-13 has several scientific research applications, including:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: It is used to investigate the role of acetylcholinesterase and butyrylcholinesterase in various biological processes.
Medicine: It is explored as a potential therapeutic agent for treating neurodegenerative diseases like Alzheimer’s disease.
Industry: It is used in the development of new drugs and therapeutic agents.
Mécanisme D'action
AChE/BChE-IN-13 exerts its effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are responsible for hydrolyzing acetylcholine, a neurotransmitter involved in neurotransmission. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission . The molecular targets of this compound include the active sites of acetylcholinesterase and butyrylcholinesterase, where it binds and prevents the hydrolysis of acetylcholine .
Comparaison Avec Des Composés Similaires
AChE/BChE-IN-13 is unique in its dual inhibitory effects on both acetylcholinesterase and butyrylcholinesterase. Similar compounds include:
Donepezil: Primarily inhibits acetylcholinesterase and is used in the treatment of Alzheimer’s disease.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase and is used in the treatment of Alzheimer’s disease and Parkinson’s disease.
Galantamine: Inhibits acetylcholinesterase and also modulates nicotinic receptors.
This compound stands out due to its higher selectivity and potency in inhibiting both enzymes, making it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C21H18N8O7 |
|---|---|
Poids moléculaire |
494.4 g/mol |
Nom IUPAC |
3-amino-7-(2,5-dimethoxyanilino)-5',6-dinitro-2'-oxospiro[1,2-dihydrodiazepine-5,3'-1H-indole]-4-carbonitrile |
InChI |
InChI=1S/C21H18N8O7/c1-35-11-4-6-16(36-2)15(8-11)24-19-17(29(33)34)21(13(9-22)18(23)26-27-19)12-7-10(28(31)32)3-5-14(12)25-20(21)30/h3-8,24,26-27H,23H2,1-2H3,(H,25,30) |
Clé InChI |
PMXHWCMLSNVKRN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)NC2=C(C3(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)C(=C(NN2)N)C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388548.png)
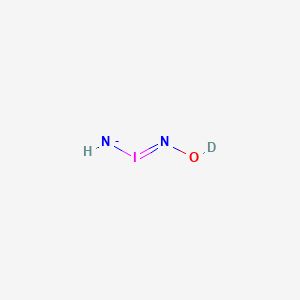
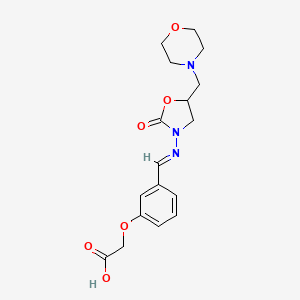
![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12388578.png)

